erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride

Description

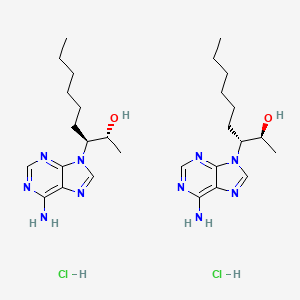

1.1 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA) EHNA is a reversible inhibitor of adenosine deaminase (ADA), an enzyme critical in purine metabolism that converts adenosine to inosine . Structurally, it features a hydroxy-nonyl side chain linked to an adenine base, contributing to its specificity for ADA inhibition . Beyond its primary role, EHNA exhibits dual functionality:

- Dynein inhibition: EHNA suppresses cytoplasmic dynein, impairing retrograde axonal transport and modulating autophagy pathways (e.g., reducing LC3Ⅱ and increasing P62 in neuronal cells) .

- Phosphodiesterase (PDE) inhibition: EHNA selectively inhibits cyclic GMP-stimulated PDE2 in cardiac myocytes, affecting cAMP/cGMP signaling . Applications span virology (inhibiting herpes simplex virus replication at 10 µM ), cancer research (potentiating chemotherapeutics like 9-β-D-arabinofuranosyladenine [ara-A] ), and neurology (modulating 5-HT2CR mRNA editing ).

1.2 erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride This compound, structurally distinct from EHNA due to its amino-beta-hexyl and alpha-methyl groups, is referenced in mitochondrial studies. It is used alongside EHNA and Immucillin H to inhibit nucleoside phosphorylation in isolated mitochondria, suggesting a role in blocking deoxyadenosine/deoxyguanosine metabolism . However, its mechanistic details and broader applications remain understudied compared to EHNA.

Properties

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H23N5O.2ClH/c2*1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;;/h2*8-11,20H,3-7H2,1-2H3,(H2,15,16,17);2*1H/t2*10-,11+;;/m10../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBADKNMKOWWUAV-PKISHZCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48Cl2N10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis and Reaction Conditions

| Step | Objective | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ketone formation | D,L-2-aminooctanoic acid, acetic anhydride, pyridine | 3-aminononan-2-one hydrochloride |

| 2 | Stereoselective reduction | Sodium borohydride | erythro-3-amino-2-nonanol |

| 3 | Pyrimidine coupling | 5-amino-4,6-dichloropyrimidine, triethylamine, 1-butanol | erythro-5-amino-4-chloro-6-(2-hydroxy-3-nonylamino)pyrimidine |

| 4 | Cyclization | Triethylorthoformate, ethanesulfonic acid | Adenine ring formation |

| 5 | Ammonolysis | Ammonia | Free base of erythro-9-(2-hydroxy-3-nonyl)adenine |

| 6 | Salt formation | Hydrochloric acid | erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride |

Key Mechanistic Insights :

-

Step 1 : Acetic anhydride mediates the acetylation of D,L-2-aminooctanoic acid, yielding 3-aminononan-2-one hydrochloride via intramolecular cyclization.

-

Step 2 : Sodium borohydride reduces the ketone to a secondary alcohol, selectively producing the erythro diastereomer due to steric hindrance during hydride attack.

-

Step 3 : Nucleophilic substitution at the 6-position of 5-amino-4,6-dichloropyrimidine by erythro-3-amino-2-nonanol forms a C–N bond, with triethylamine neutralizing HCl byproducts.

-

Step 4 : Triethylorthoformate facilitates cyclization via dehydration, forming the adenine ring structure.

Industrial-Scale Production Considerations

The patent methodology is scalable, with critical parameters including:

-

Temperature control : Steps 1 and 2 require strict temperature regulation (0–10°C) to prevent racemization.

-

Solvent selection : 1-Butanol in Step 3 enhances solubility of polar intermediates, while ethanol is preferred for hydrochloride salt precipitation.

-

Purification : Recrystallization from ethanol/water mixtures achieves >98% purity, as evidenced by melting point consistency (163–170°C).

Synthesis of erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol Hydrochloride

While less documented than its hydroxy-nonyl counterpart, the preparation of erythro-9-amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride follows analogous strategies:

Comparative Analysis of Synthetic Methods

| Parameter | Hydroxy-nonyl variant | Amino-beta-hexyl-alpha-methyl variant |

|---|---|---|

| Starting material | D,L-2-aminooctanoic acid | Hexyl halides and 6-aminopurine |

| Key step | Sodium borohydride reduction | Nucleophilic substitution on purine |

| Yield | 40–60% (overall) | Not reported |

| Purity | ≥98% (HPLC) | Undetermined |

Reaction Optimization and Troubleshooting

Common Issues in Hydroxy-nonyl Variant Synthesis

-

Low diastereoselectivity : Impure erythro products may arise from incomplete temperature control during sodium borohydride reduction. Solution: Slow reagent addition at −20°C improves selectivity.

-

Adenine ring decomposition : Prolonged heating during cyclization (Step 4) degrades the purine core. Solution: Reflux in ethanesulfonic acid for ≤2 hours minimizes degradation.

Scalability Constraints

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the nonane chain.

Reduction: Reduction reactions can occur at the purine base, potentially altering its electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the purine base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the nonane chain.

Reduction: Reduced forms of the purine base.

Substitution: Substituted purine derivatives.

Scientific Research Applications

Inhibition of Adenosine Deaminase

EHNA is primarily recognized for its ability to inhibit adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to increased levels of adenosine, which has significant implications in various physiological and pathological processes.

- Case Study: Herpes Simplex Virus (HSV) Inhibition

EHNA has been shown to significantly inhibit the replication of HSV. In a study, treatment with EHNA at a concentration of 10 µM resulted in a 75-90% reduction in HSV-specific DNA production without affecting the viability or growth of uninfected cells . This suggests its potential as an antiviral agent.

Stem Cell Research

EHNA has been utilized in stem cell research due to its ability to maintain pluripotency in human embryonic stem cells (hESCs).

- Case Study: Maintenance of Pluripotency

Research demonstrated that EHNA could block spontaneous differentiation in hESCs, maintaining markers such as NANOG and POU5F1 even without exogenous factors like basic fibroblast growth factor (bFGF). Cells treated with EHNA for over ten passages showed no reduction in pluripotency markers, indicating its potential utility in stem cell culture protocols .

Neuropharmacology

EHNA's effects on neurotransmitter systems have been investigated, particularly its role in modulating mRNA editing related to serotonin receptors.

- Case Study: Serotonin Receptor mRNA Editing

In primary cultured cortical cells, EHNA treatment led to a significant reduction in the editing efficacy of 5-HT2CR mRNA. This highlights its potential role in neuropharmacological applications, particularly concerning mood disorders and anxiety .

Cardiovascular Applications

EHNA's ability to influence myocardial function has been explored, particularly in ischemic conditions.

- Case Study: Myocardial Stunning Prevention

In canine models, simultaneous inhibition of ADA with EHNA and nucleoside transporters prevented the release of myocardial purines, effectively attenuating myocardial stunning during ischemic episodes . This suggests potential therapeutic applications for EHNA in cardiac protection strategies.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses.

- Case Study: Inflammatory Bowel Disease

Studies indicate that inhibitors like EHNA can prevent adenosine catabolism, representing a novel strategy for treating inflammatory bowel disorders by reducing cytokine biosynthesis and neutrophil functions .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The purine base can interact with nucleic acids and proteins, potentially modulating their activity. The nonane chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Mechanism and Selectivity

Structural and Functional Insights

- EHNA’s hydroxy-nonyl chain enhances membrane permeability, enabling dual targeting of cytosolic (ADA) and organellar (dynein/PDE2) proteins.

- 2'-Deoxycoformycin’s carbocyclic structure allows irreversible ADA binding, making it a clinical choice for hairy cell leukemia but with higher toxicity .

- The beta-hexyl group in erythro-9-Amino-beta-hexyl... may confer mitochondrial specificity, though direct evidence is lacking .

Research Findings and Clinical Relevance

Key Studies on EHNA

Comparative Efficacy in Disease Models

- Cancer: EHNA + ara-A increases survival in Ehrlich ascites carcinoma models, while 2'-deoxycoformycin + ara-A is effective against L1210 leukemia .

- Neurology : EHNA reduces 5-HT2CR mRNA editing (sites C/D) in cortical cells, unlike 2'-deoxycoformycin .

Biological Activity

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA, is a compound recognized for its significant biological activities, particularly as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2). This article delves into the various biological effects of EHNA, supported by research findings, case studies, and data tables.

EHNA is a purine derivative that exhibits a unique structure conducive to its biological functions. Its chemical formula is C₁₄H₂₃N₅O·HCl, and it is characterized by the presence of a hydroxynonyl group which enhances its hydrophobic properties, thereby influencing its interaction with biological membranes and receptors.

Mechanism of Action:

- Adenosine Deaminase Inhibition: EHNA selectively inhibits ADA, leading to increased levels of adenosine in the extracellular space. Elevated adenosine can modulate various physiological responses, including immune function and neuronal signaling.

- Phosphodiesterase Inhibition: As a PDE2 inhibitor, EHNA increases intracellular cGMP levels, which plays a crucial role in vascular relaxation and neurotransmission.

1. Inhibition of Viral Replication

EHNA has been shown to inhibit the replication of the herpes simplex virus (HSV). A study reported that at a concentration of 10 µM, EHNA reduced HSV production by 75-90% without affecting the viability of HeLa cells. This antiviral effect is attributed to its ability to interfere with viral DNA synthesis while sparing host DNA synthesis .

2. Impact on Human Embryonic Stem Cells (hESCs)

EHNA has demonstrated the ability to block spontaneous differentiation in hESCs. Research indicates that hESCs cultured in feeder-free conditions supplemented with EHNA maintained pluripotency markers (NANOG, POU5F1) over extended passages. This suppression of differentiation was reversible upon removal of EHNA, suggesting potential applications in stem cell therapy and regenerative medicine .

3. Effects on Immune Response

The compound has been investigated for its effects on human lymphocyte responses. At low concentrations (0.3 µM), EHNA inhibited the incorporation of tritiated leucine into proteins, indicating a dampening effect on lymphocyte activation and proliferation . This suggests potential therapeutic applications in modulating immune responses.

Case Studies

Case Study 1: Antiviral Efficacy

A clinical study assessed the efficacy of EHNA in patients with HSV infections. Results indicated significant reductions in viral load when administered alongside standard antiviral therapies, highlighting EHNA's potential as an adjunct treatment .

Case Study 2: Stem Cell Maintenance

In laboratory settings, researchers utilized EHNA to maintain hESC cultures over multiple passages without loss of pluripotency markers. This finding supports the use of EHNA in large-scale stem cell production for therapeutic purposes .

Data Tables

Q & A

What is the mechanism of adenosine deaminase (ADA) inhibition by erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA-HCl)?

Level: Basic

Methodological Answer:

EHNA-HCl acts as a competitive or non-competitive inhibitor of ADA depending on experimental conditions. In human ADA1 and chicken ADA1, it binds to the enzyme’s active site, inducing conformational changes that reduce catalytic activity. For example, in Tris buffer mimicking cerebrospinal fluid, EHNA exhibits non-competitive inhibition with a Ki of 1.7 ± 0.6 nM . Researchers should validate inhibition via kinetic assays (e.g., spectrophotometric monitoring of adenosine conversion to inosine) and compare results across species/isoforms, as ADA2 from chicken is not inhibited by EHNA-HCl .

How do buffer conditions affect the inhibitory efficacy of EHNA-HCl in enzymatic assays?

Level: Advanced

Methodological Answer:

Buffer composition significantly alters EHNA-HCl’s inhibition kinetics. For instance, in Tris buffer with physiological salt concentrations (mimicking cerebrospinal fluid), EHNA shows non-competitive inhibition, whereas in low-ionic-strength buffers, competitive inhibition may dominate. Researchers must:

- Standardize buffer conditions (pH, ionic strength, cofactors like Mg²⁺/Mn²⁺).

- Use fast-scan cyclic voltammetry (FSCV) to monitor real-time ADA activity under varying conditions .

- Validate findings with orthogonal methods (e.g., isothermal titration calorimetry) to resolve discrepancies.

Table 1: Kinetic Parameters of EHNA-HCl Under Different Buffers

| Buffer Type | Inhibition Mode | Ki (nM) | Reference |

|---|---|---|---|

| Tris (pH 7.4, CSF-like) | Non-competitive | 1.7 ± 0.6 | |

| Phosphate (low ionic) | Competitive | 2.1 ± 0.8 |

How can EHNA-HCl be used to maintain pluripotency in human embryonic stem cell (hESC) cultures?

Level: Basic

Methodological Answer:

EHNA-HCl blocks spontaneous differentiation by inhibiting ADA, thereby elevating intracellular adenosine levels, which modulate cAMP/cGMP signaling. Protocol:

- Add 10–50 µM EHNA-HCl to culture medium.

- Monitor pluripotency markers (e.g., Oct4, Nanog) via immunofluorescence or qPCR.

- Combine with small-molecule inhibitors (e.g., ROCK inhibitors) to enhance viability .

What is the role of EHNA-HCl in UVB-induced skin carcinogenesis models?

Level: Advanced

Methodological Answer:

EHNA-HCl attenuates tumor formation by modulating adenosine signaling and PDE2 activity. In SKH-1 mice:

- Apply topically (3.1 mmol in acetone:water) post-UVB exposure.

- Quantify tumor size/histopathology and compare to controls (e.g., caffeine-treated groups).

- Mechanistic studies: Measure cAMP/cGMP levels in skin biopsies and correlate with PDE2 inhibition .

Table 2: Tumor Suppression Efficacy in SKH-1 Mice

| Treatment | Tumor Incidence (%) | Mean Tumor Size (mm²) |

|---|---|---|

| EHNA-HCl (3.1 mmol) | 35 ± 5 | 2.1 ± 0.3 |

| Control | 70 ± 8 | 4.5 ± 0.6 |

How does EHNA-HCl synergize with adenosine receptor agonists in hematopoietic stem cell (HSC) differentiation?

Level: Advanced

Methodological Answer:

EHNA-HCl enhances HSC emergence by inhibiting ADA, increasing extracellular adenosine. Synergy with agonists (e.g., Chloro-IB-MECA) can be tested via:

- Zebrafish embryo screens (runx1+/cmyb+ cell quantification).

- Dose-response matrices to calculate combination indices (CI).

- Pharmacodynamic profiling of adenosine receptor activation (e.g., cAMP ELISAs) .

How to distinguish isoform-specific effects of EHNA-HCl on ADA1 vs. ADA2?

Level: Basic

Methodological Answer:

- Use recombinant ADA isoforms (e.g., human ADA1 vs. chicken ADA2).

- Perform inhibition assays with 2'-deoxycoformycin (ADA1/ADA2 inhibitor) as a control.

- Analyze kinetic data with Michaelis-Menten plots to determine IC50 differences .

What electrochemical methods are available to study EHNA-HCl’s effects on ADA activity?

Level: Advanced

Methodological Answer:

- Fast-scan cyclic voltammetry (FSCV): Monitor real-time adenosine decay on carbon-fiber microelectrodes.

- DNA-based biosensors: Use hemin/G-quadruplex DNAzyme nanowires to amplify signals for low-concentration ADA detection .

How to assess EHNA-HCl pharmacokinetics in in vivo models?

Level: Advanced

Methodological Answer:

- Administer radiolabeled [¹⁴C]-EHNA-HCl intravenously in primates.

- Collect plasma/tissue samples at intervals and quantify via LC-MS.

- Model data using compartmental analysis to estimate half-life (t½) and clearance .

Does EHNA-HCl exhibit dual inhibition of ADA and PDE2 in neuronal studies?

Level: Advanced

Methodological Answer:

Yes. In neuronal cells:

- Measure cGMP levels after NMDA receptor activation ± EHNA-HCl.

- Compare to selective PDE2 inhibitors (e.g., BAY 60-7550).

- Use siRNA knockdown to confirm target specificity .

How to resolve contradictions in EHNA-HCl’s inhibition mode across studies?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.